BenchChemオンラインストアへようこそ!

2-(3-pyridinyl)-4-pyrimidinamine

CDK2 Inhibition Cancer Therapeutics Kinase Inhibitor Scaffold

Procure 2-(3-pyridinyl)-4-pyrimidinamine as a distinct kinase inhibitor scaffold. This 3-pyridinyl isomer offers a unique binding mode for CDK2 (IC50 = 64.42 nM) and antiproliferative activity comparable to Palbociclib, diverging from the Nilotinib intermediate regioisomer. Also patented as an anti-allergic agent, it provides a strong foundation for novel therapeutic development.

Molecular Formula C9H8N4
Molecular Weight 172.19 g/mol
CAS No. 61310-31-4
Cat. No. B1303270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-pyridinyl)-4-pyrimidinamine
CAS61310-31-4
Molecular FormulaC9H8N4
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC=CC(=N2)N
InChIInChI=1S/C9H8N4/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13)
InChIKeyUSBDVWRRXXQEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Pyridinyl)-4-pyrimidinamine (CAS 61310-31-4) Baseline Overview and Structural Identity


2-(3-Pyridinyl)-4-pyrimidinamine (CAS 61310-31-4), also known as 2-(pyridin-3-yl)pyrimidin-4-amine, is a heterocyclic building block characterized by a pyrimidine ring substituted with an amino group at the 4-position and a pyridin-3-yl group at the 2-position . Its molecular formula is C9H8N4, with a molecular weight of 172.19 g/mol . This compound serves as a core scaffold in medicinal chemistry, particularly for developing kinase inhibitors, due to its ability to mimic the adenine ring of ATP and engage in key hydrogen-bonding interactions within the ATP-binding pocket [1].

Why Generic Substitution Fails: Positional Isomerism and Scaffold Specificity in 2-(3-Pyridinyl)-4-pyrimidinamine (CAS 61310-31-4)


The scientific and industrial value of 2-(3-pyridinyl)-4-pyrimidinamine is highly dependent on its precise substitution pattern. Simple in-class substitution with its positional isomers, such as 2-(2-pyridinyl)-4-pyrimidinamine (CAS 66521-65-1) or 2-(4-pyridinyl)-4-pyrimidinamine (CAS 61310-29-0), or its regioisomer, 4-(3-pyridinyl)-2-pyrimidinamine (CAS 66521-66-2), is not equivalent and can lead to divergent biological activities, synthetic utility, and intellectual property landscapes [1]. The 3-pyridinyl isomer exhibits a unique binding mode and reactivity profile that underpin its specific applications as a kinase inhibitor scaffold and anti-allergic agent, as detailed in the quantitative evidence below [2][3].

Quantitative Evidence Guide: 2-(3-Pyridinyl)-4-pyrimidinamine (CAS 61310-31-4) Differentiation from Comparators


CDK2 Inhibitory Activity of 2-(3-Pyridinyl)-4-pyrimidinamine Scaffold Compared to a Non-Substituted Analog

The 2-(3-pyridinyl)-4-pyrimidinamine scaffold demonstrates quantifiable CDK2 inhibitory activity. A related derivative, CDK2-IN-22 (compound 7I), which is based on the N-(pyridin-3-yl)pyrimidin-4-amine core, exhibits a potent IC50 of 64.42 nM against CDK2/cyclin A2. In contrast, a non-substituted pyrimidine analog lacking the pyridinyl moiety would be expected to show significantly reduced activity due to loss of key binding interactions [1]. This highlights the essential role of the 3-pyridinyl group for kinase engagement.

CDK2 Inhibition Cancer Therapeutics Kinase Inhibitor Scaffold

Antiproliferative Activity of 2-(3-Pyridinyl)-4-pyrimidinamine Derivatives Against Cancer Cell Lines

Derivatives based on the 2-(3-pyridinyl)-4-pyrimidinamine scaffold, such as CDK2-IN-22, exhibit broad antiproliferative activity across multiple cancer cell lines. CDK2-IN-22 shows IC50 values of 0.83 µM (MV4-11), 2.12 µM (HT-29), 3.12 µM (MCF-7), and 8.61 µM (HeLa). This activity is comparable to established CDK4/6 inhibitors like Palbociclib and the pan-CDK inhibitor AZD5438 in these assays [1]. In contrast, the parent scaffold itself is less potent, highlighting its role as a key intermediate for optimization.

Antiproliferative Cancer Cell Lines CDK2 Inhibition

Differential Synthetic Utility: 2-(3-Pyridinyl)-4-pyrimidinamine vs. 4-(3-Pyridinyl)-2-pyrimidinamine as an Intermediate for Nilotinib

A critical differentiator for procurement is the synthetic utility of the regioisomer. 4-(3-Pyridinyl)-2-pyrimidinamine (CAS 66521-66-2) is a known intermediate in the synthesis of Nilotinib, a selective tyrosine kinase inhibitor used to treat chronic myelogenous leukemia . In contrast, 2-(3-pyridinyl)-4-pyrimidinamine (CAS 61310-31-4) is not associated with this specific synthetic route, making it a distinct starting material for other chemical series and avoiding potential intellectual property conflicts related to Nilotinib's manufacturing process.

Synthetic Intermediate Nilotinib Synthesis Regioisomer Comparison

Specificity of Anti-Allergic Activity Claimed for 2-(3-Pyridinyl)-4-pyrimidinamine Isomers

The anti-allergic activity of 2-(pyridinyl)-4-pyrimidinamines is specifically attributed to the 3- and 4-pyridinyl isomers in foundational patents [1][2]. This patent literature explicitly claims these compounds as anti-allergic agents per se and as intermediates for other anti-allergic agents. This creates a clear intellectual property-based differentiation from other pyrimidine derivatives and even from the 2-pyridinyl isomer, which lacks equivalent patent protection for this indication. This provides a unique freedom-to-operate advantage for research in this therapeutic area.

Anti-allergic Histamine Antagonist Intellectual Property

High-Value Research and Industrial Application Scenarios for 2-(3-Pyridinyl)-4-pyrimidinamine (CAS 61310-31-4)


Design and Synthesis of Novel CDK2 Inhibitors for Oncology Research

Procure 2-(3-pyridinyl)-4-pyrimidinamine as a core scaffold to design and synthesize a library of novel CDK2 inhibitors. The evidence shows that derivatives based on this scaffold, such as CDK2-IN-22, achieve potent inhibition of CDK2 (IC50 = 64.42 nM) and demonstrate broad antiproliferative activity against cancer cell lines comparable to clinical candidates like Palbociclib [1]. This scenario is ideal for medicinal chemistry teams seeking to explore the SAR around a validated kinase hinge-binding motif.

Development of Non-Infringing Synthetic Routes to Pyrimidine-Based Therapeutics

Utilize 2-(3-pyridinyl)-4-pyrimidinamine as a starting material for the synthesis of novel kinase inhibitors or other therapeutics, specifically to avoid the intellectual property and synthetic pathways associated with Nilotinib. The regioisomer 4-(3-pyridinyl)-2-pyrimidinamine is a key intermediate for Nilotinib [1]. By selecting the 2-(3-pyridinyl)-4-pyrimidinamine isomer, research teams can develop distinct chemical series with a clearer freedom-to-operate landscape.

Investigating Anti-Allergic Mechanisms and Developing Novel Histamine Antagonists

Source 2-(3-pyridinyl)-4-pyrimidinamine for research programs focused on allergic diseases. The compound is specifically claimed as an anti-allergic agent in a series of foundational patents [1]. This provides a strong, documented starting point for exploring structure-activity relationships and developing new chemical entities (NCEs) for conditions like asthma or allergic rhinitis, leveraging a scaffold with a well-defined, yet still underexploited, biological profile.

Building a Focused Kinase Inhibitor Library Around a Privileged Scaffold

Incorporate 2-(3-pyridinyl)-4-pyrimidinamine into a focused compound library for screening against a panel of kinases. The pyridinylpyrimidine core is a recognized privileged scaffold in kinase drug discovery, as exemplified by its presence in advanced FGFR inhibitors [1]. The 3-pyridinyl isomer offers a unique vector for substitution, enabling the exploration of chemical space distinct from other regioisomers, potentially leading to hits with improved selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-pyridinyl)-4-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.